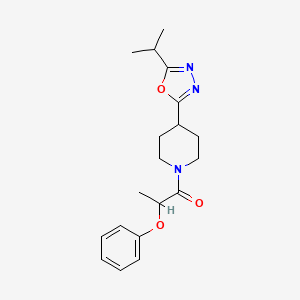
7-Cyano-1-fluorosulfonyloxynaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Cyano-1-fluorosulfonyloxynaphthalene (CFSN) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. CFSN is a naphthalene derivative that is commonly used as a fluorescent probe in biochemical and physiological studies.
Mécanisme D'action
7-Cyano-1-fluorosulfonyloxynaphthalene functions as a fluorescent probe by undergoing a photo-induced electron transfer (PET) process. In the absence of a target molecule, 7-Cyano-1-fluorosulfonyloxynaphthalene is in a non-fluorescent state due to the quenching effect of the cyano group. However, when 7-Cyano-1-fluorosulfonyloxynaphthalene interacts with a target molecule, the cyano group is displaced, resulting in the activation of the fluorophore and the emission of fluorescence.
Biochemical and Physiological Effects:
7-Cyano-1-fluorosulfonyloxynaphthalene has been shown to have minimal effects on the biochemical and physiological processes of cells and tissues. It does not interfere with the activity of enzymes or affect the viability of cells. Additionally, 7-Cyano-1-fluorosulfonyloxynaphthalene has been shown to be non-toxic and non-carcinogenic.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 7-Cyano-1-fluorosulfonyloxynaphthalene as a fluorescent probe is its high sensitivity and selectivity. It can detect low concentrations of target molecules with high accuracy. Additionally, 7-Cyano-1-fluorosulfonyloxynaphthalene is easy to use and can be applied to a wide range of research applications.
However, there are also limitations to the use of 7-Cyano-1-fluorosulfonyloxynaphthalene. One of the main limitations is its limited photostability. 7-Cyano-1-fluorosulfonyloxynaphthalene is prone to photobleaching, which can affect the accuracy of the results. Additionally, 7-Cyano-1-fluorosulfonyloxynaphthalene is sensitive to pH changes, which can affect its fluorescence intensity.
Orientations Futures
There are several future directions for research on 7-Cyano-1-fluorosulfonyloxynaphthalene. One potential direction is the development of more photostable derivatives of 7-Cyano-1-fluorosulfonyloxynaphthalene. This would improve the accuracy and reliability of the results obtained from experiments using 7-Cyano-1-fluorosulfonyloxynaphthalene as a fluorescent probe.
Another potential direction is the application of 7-Cyano-1-fluorosulfonyloxynaphthalene in the study of protein-ligand interactions. 7-Cyano-1-fluorosulfonyloxynaphthalene has been shown to be effective in detecting protein-protein interactions, and it may also be useful in the study of protein-ligand interactions.
Finally, the use of 7-Cyano-1-fluorosulfonyloxynaphthalene in live-cell imaging is an area of future research. 7-Cyano-1-fluorosulfonyloxynaphthalene has been shown to be effective in detecting protein-protein interactions in vitro and in vivo, and it may also be useful in the study of protein dynamics in living cells.
Conclusion:
In conclusion, 7-Cyano-1-fluorosulfonyloxynaphthalene is a versatile compound that has gained significant attention in the scientific community due to its potential applications in various research fields. Its high sensitivity and selectivity make it an effective fluorescent probe for the study of protein-protein interactions, protein-ligand interactions, and protein dynamics. However, its limited photostability and sensitivity to pH changes are limitations that need to be addressed. Future research on 7-Cyano-1-fluorosulfonyloxynaphthalene should focus on the development of more photostable derivatives, the application of 7-Cyano-1-fluorosulfonyloxynaphthalene in live-cell imaging, and the study of protein-ligand interactions.
Méthodes De Synthèse
The synthesis of 7-Cyano-1-fluorosulfonyloxynaphthalene involves the reaction of 7-nitro-1-naphthol with sulfur trioxide and hydrogen fluoride in the presence of a catalyst. The resulting product is then reacted with cyanide to produce 7-Cyano-1-fluorosulfonyloxynaphthalene. This method has been reported to yield high purity and a good yield of 7-Cyano-1-fluorosulfonyloxynaphthalene.
Applications De Recherche Scientifique
7-Cyano-1-fluorosulfonyloxynaphthalene is a versatile compound that has been widely used as a fluorescent probe in various research fields. One of its primary applications is in the study of protein-protein interactions. 7-Cyano-1-fluorosulfonyloxynaphthalene has been used to detect and quantify protein-protein interactions in vitro and in vivo. Additionally, 7-Cyano-1-fluorosulfonyloxynaphthalene has been used to study the structure and function of proteins, as well as the dynamics of protein folding.
Propriétés
IUPAC Name |
7-cyano-1-fluorosulfonyloxynaphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6FNO3S/c12-17(14,15)16-11-3-1-2-9-5-4-8(7-13)6-10(9)11/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZWAZOUGOVCQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C#N)C(=C1)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Cyano-1-fluorosulfonyloxynaphthalene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

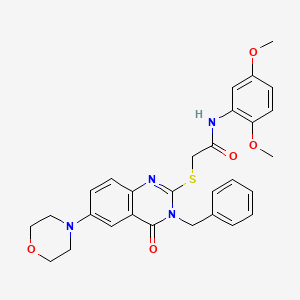
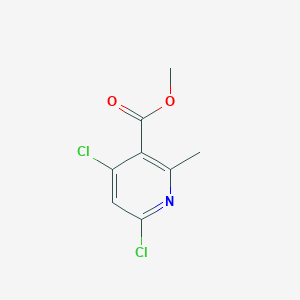

![N-(4-bromophenyl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
![N-methyl-N-(2-((2-methylbenzo[d]thiazol-5-yl)amino)-2-oxoethyl)-1H-indole-3-carboxamide](/img/structure/B2570164.png)
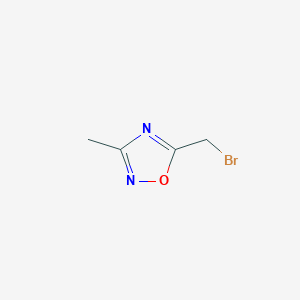
![2-(4-methoxyphenyl)-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2570166.png)
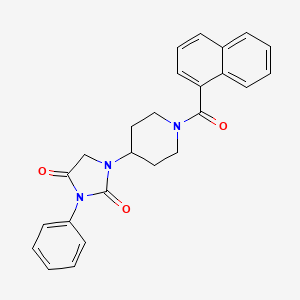

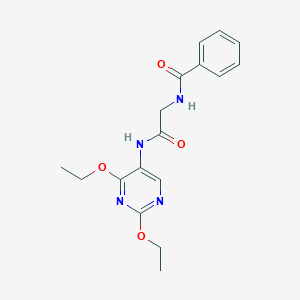
![5-(ethylthio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2570174.png)
![6-[4-(2-Hydroxy-2-thiophen-2-ylethyl)piperazine-1-carbonyl]-2-methylpyridazin-3-one;hydrochloride](/img/structure/B2570177.png)
![2-(9H-Fluoren-9-ylmethoxycarbonyl)-6,6-difluoro-2-azaspiro[4.6]undecane-4-carboxylic acid](/img/structure/B2570178.png)
